Eicosapentaenoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Hyperlipidemia

Field: Medical Science

Heart Disease

Field: Cardiology

Methods: The application involves the intake of supplements containing EPA.

Results: EPA has been found to reduce the risk of blood clots, which can lead to heart attacks and strokes.

Major Depression

Field: Psychiatry

Inflammation Control

Field: Immunology

Application: EPA has been associated with reduced inflammation, which can contribute to a lower risk of various diseases.

Blood Clot Prevention

Field: Hematology

Application: EPA has been found to be effective in reducing the risk of blood clots, which can lead to heart attacks and strokes.

Mood Enhancement

Cancer

Field: Oncology

Application: EPA has been found to be effective in reducing the symptoms of various types of cancer, including colorectal cancer and lung cancer .

Methods: The application involves the intake of supplements containing EPA

Results: Studies have shown that EPA can suppress angiogenesis, reduce secretion of IL-6 and VEGF from colon cancer-associated fibroblasts, and enhance disease-free or progression-free survival.

Diabetes

Field: Endocrinology

Application: EPA has been found to be effective in reducing the symptoms of diabetes by improving glucose homeostasis

Methods: The application involves the intake of supplements containing EPA

Results: Studies have shown that EPA can attenuate hyperglycemia and insulin resistance in db/db mice.

Obesity

Field: Endocrinology

Application: EPA has been found to be effective in reducing the symptoms of obesity by promoting weight loss .

Methods: The application involves the intake of supplements containing EPA .

Atherosclerotic Plaques

Field: Cardiology

Application: EPA has been found to be effective in reducing the risk of atherosclerotic plaques

Results: Studies have shown that EPA can decrease the intima-media thickness of atherosclerotic plaque.

Immune System Modulation

Field: Immunology

Application: EPA has been found to be effective in modulating the immune system .

Methods: The application involves the intake of supplements containing EPA .

Weight Maintenance

Cognitive Function

Field: Neurology

Application: EPA has been found to be effective in enhancing cognitive function, particularly in middle-aged or older adults without dementia.

Results: Studies have shown that EPA can improve brain responses to emotional stimuli, which can enhance mood.

Skin Health

Field: Dermatology

Application: EPA has been found to be effective in improving skin health. .

Results: Studies have shown that EPA can promote body weight loss in healthy overweight/obese women following energy-restricted diets.

Eye Health

Field: Ophthalmology

Application: EPA has been found to be effective in improving eye health. .

Results: Studies have shown that EPA can reduce the risk of blood clots, which can lead to heart attacks and strokes.

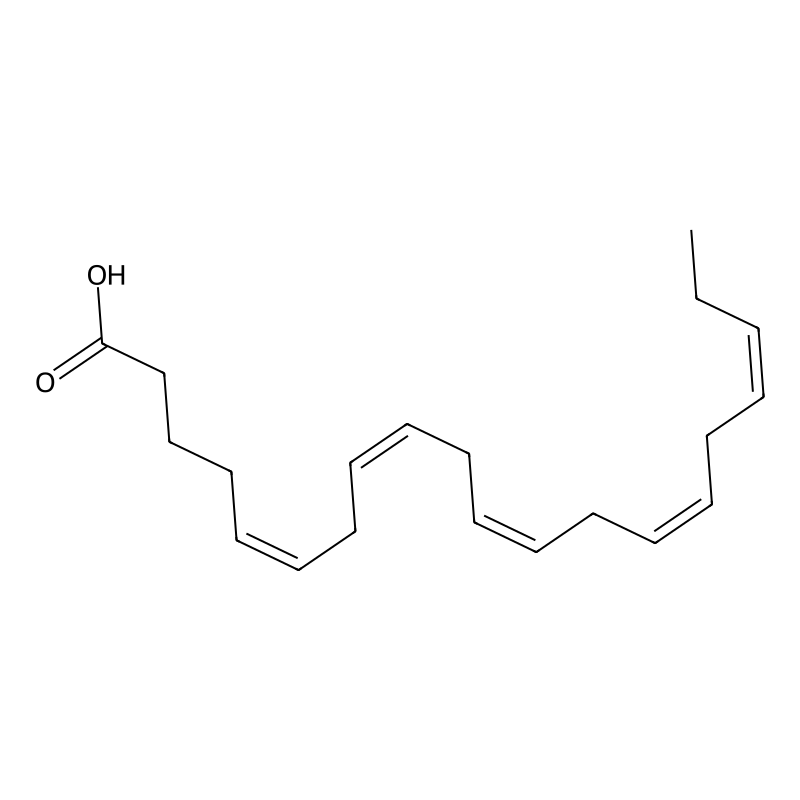

Eicosapentaenoic acid is a long-chain omega-3 polyunsaturated fatty acid characterized by a 20-carbon chain and five cis double bonds, specifically positioned at the 5th, 8th, 11th, 14th, and 17th carbons. It is denoted in physiological literature as 20:5(n−3) and is also known by the trivial name timnodonic acid. Eicosapentaenoic acid plays a significant role as a precursor to various eicosanoids, including prostaglandin-3, thromboxane-3, and leukotriene-5, which are critical in inflammatory responses and cardiovascular health .

EPA's mechanism of action in the human body is multifaceted. It incorporates into cell membranes, influencing their fluidity and function, and serves as a precursor for anti-inflammatory eicosanoids []. Studies suggest EPA may reduce inflammation, improve blood vessel function, and regulate triglyceride levels [].

Eicosapentaenoic acid is known for its anti-inflammatory properties and its role in cardiovascular health. It has been shown to reduce triglyceride levels in the blood and lower the risk of heart disease. Recent studies indicate that eicosapentaenoic acid can activate caspase-3, leading to apoptosis in certain tumor cell populations, suggesting potential anti-cancer effects . Furthermore, eicosapentaenoic acid is believed to modulate immune responses by influencing cytokine production and T-cell function .

Eicosapentaenoic acid can be synthesized through several methods:

- Biosynthesis in Marine Organisms: Eicosapentaenoic acid is naturally synthesized in marine organisms such as fish and microalgae through desaturation and elongation of alpha-linolenic acid. This process involves multiple enzymatic steps, including the actions of desaturase and elongase enzymes .

- Chemical Synthesis: Laboratory synthesis of eicosapentaenoic acid can be achieved using various organic synthesis techniques, including polyketide synthesis pathways involving acetyl-CoA and malonyl-CoA as building blocks .

- Biotechnological Approaches: Recent advances have seen the engineering of yeast strains such as Yarrowia lipolytica to produce eicosapentaenoic acid in large quantities, providing a sustainable alternative to fish-derived sources .

Eicosapentaenoic acid has several applications in health and nutrition:

- Nutritional Supplements: Eicosapentaenoic acid is commonly found in fish oil supplements, which are marketed for their cardiovascular benefits.

- Pharmaceuticals: The ethyl ester form of eicosapentaenoic acid (ethyl eicosapentaenoate) has been developed as a prescription medication for managing high triglyceride levels .

- Functional Foods: Eicosapentaenoic acid is incorporated into functional foods aimed at promoting heart health and reducing inflammation.

Research indicates that eicosapentaenoic acid interacts with various biological pathways:

- It influences lipid metabolism by modulating the activity of enzymes involved in fatty acid oxidation.

- Eicosapentaenoic acid affects inflammatory processes by altering the production of pro-inflammatory cytokines.

- Studies have shown that it may enhance insulin sensitivity and improve metabolic profiles in individuals with metabolic syndrome .

Eicosapentaenoic acid shares structural similarities with other polyunsaturated fatty acids. Here are some notable compounds for comparison:

| Compound Name | Structure | Key Features |

|---|---|---|

| Docosahexaenoic Acid | C22H32O2 | Contains six double bonds; crucial for brain health |

| Alpha-Linolenic Acid | C18H30O2 | Precursor to eicosapentaenoic acid; three double bonds |

| Arachidonic Acid | C20H32O2 | Precursor to pro-inflammatory eicosanoids; four double bonds |

Uniqueness of Eicosapentaenoic Acid:

Eicosapentaenoic acid is unique due to its specific configuration of five double bonds positioned at intervals that confer distinct biological activities compared to other fatty acids. Its role as a precursor for anti-inflammatory mediators distinguishes it from arachidonic acid, which leads to pro-inflammatory compounds .

Eicosapentaenoic acid biosynthesis follows fundamentally distinct pathways in prokaryotic and eukaryotic organisms, representing two evolutionary solutions for producing this critical omega-3 polyunsaturated fatty acid [1] [2] [3]. These divergent approaches reflect the distinct cellular architectures and metabolic constraints of bacteria versus eukaryotic cells.

Prokaryotic Polyketide Synthase Pathway

Marine gamma-proteobacteria employ a specialized polyketide synthase mechanism for eicosapentaenoic acid production [2] [4]. This system utilizes a five-gene cluster designated pfaABCDE, which encodes large, multi-domain protein complexes functionally analogous to type I iterative fatty acid and polyketide synthases [3] [4]. The Pfa synthase represents a hybrid system incorporating elements of both type I polyketide synthase and type II fatty acid synthase systems [5].

The bacterial route proceeds through de novo synthesis using malonyl-coenzyme A as the primary carbon source [6] [4]. This polyketide mechanism operates independently of molecular oxygen for double bond insertion, distinguishing it from eukaryotic desaturation processes [5]. The synthesis occurs through repetitive cycles of reduction, dehydration, and condensation reactions [1] [6]. In Shewanella species, the proposed mechanism involves iterative Claisen condensation reactions catalyzed by the ketosynthase domain, with subsequent modifications by dehydratase and reductase activities [6].

The pfaABCDE gene cluster encodes distinct functional domains: PfaA contains ketosynthase and acyltransferase activities, PfaB functions as an acyl carrier protein, PfaC provides additional ketosynthase activity, PfaD contributes dehydratase function, and PfaE serves as a phosphopantetheinyl transferase essential for enzyme activation [2] [4] [7]. This modular organization allows for the assembly of a complete fatty acid synthesis apparatus capable of producing twenty-carbon polyunsaturated products directly from two-carbon building blocks [4].

Eukaryotic Desaturation-Elongation Pathway

Eukaryotic organisms synthesize eicosapentaenoic acid through the conventional aerobic pathway, involving sequential desaturation and elongation reactions [8] [9] [10]. This process begins with linoleic acid or alpha-linolenic acid as precursor substrates and employs separate enzymatic activities for each modification step [11] [8].

The primary eukaryotic route operates through two interconnected pathways: the omega-6 pathway and the omega-3 pathway [11] [9] [12]. In the omega-6 pathway, linoleic acid undergoes delta-6 desaturation to produce gamma-linolenic acid, followed by C2 elongation yielding dihomo-gamma-linolenic acid, and concluding with delta-5 desaturation to generate arachidonic acid [8]. The omega-3 pathway follows a parallel sequence, converting alpha-linolenic acid through stearidonic acid and eicosatetraenoic acid to ultimately produce eicosapentaenoic acid [11] [8].

Microalgae such as Porphyridium cruentum demonstrate both eukaryotic and prokaryotic-type molecular species in their eicosapentaenoic acid-containing galactolipids [11] [9] [12]. The eukaryotic species contain eicosapentaenoic acid or arachidonic acid at both sn-1 and sn-2 positions, while prokaryotic species have these polyunsaturated fatty acids at the sn-1 position and sixteen-carbon fatty acids at the sn-2 position [9] [12].

Comparative Analysis of Biosynthetic Systems

The prokaryotic and eukaryotic routes exhibit fundamental differences in their enzymatic organization and regulatory mechanisms [2] [4]. Prokaryotic systems demonstrate remarkable substrate economy, synthesizing eicosapentaenoic acid directly from malonyl-coenzyme A without requiring pre-existing polyunsaturated fatty acid precursors [6] [4]. This approach provides metabolic independence but requires specialized enzymatic machinery not found in most organisms [3].

Eukaryotic systems offer greater metabolic flexibility through their modular enzyme architecture [8] [13]. Individual desaturases and elongases can be regulated independently, allowing for fine-tuned control of fatty acid composition in response to environmental conditions [13] [14]. However, this pathway requires adequate supplies of polyunsaturated fatty acid precursors and consumes molecular oxygen for desaturation reactions [15] [13].

The cellular localization patterns also differ significantly between these systems [11] [12]. Prokaryotic synthesis occurs primarily in the cytoplasm with subsequent incorporation into membrane phospholipids [6] [4]. Eukaryotic pathways involve both cytoplasmic and chloroplastic compartments, with products exported between cellular locations for final assembly into galactolipids and phospholipids [11] [12].

Enzymatic Mechanisms of ω-3 Desaturation and Elongation

The enzymatic mechanisms underlying omega-3 fatty acid desaturation and elongation represent sophisticated biochemical processes that have evolved to precisely control polyunsaturated fatty acid production [15] [13] [16]. These mechanisms involve complex metalloproteins and multi-domain enzymes that catalyze stereospecific reactions with remarkable efficiency.

Fatty Acid Desaturase Mechanisms

Fatty acid desaturases constitute a family of enzymes that introduce carbon-carbon double bonds into saturated or monounsaturated fatty acid substrates [15] [17]. These enzymes are characterized by conserved structural motifs and similar catalytic mechanisms despite their diverse substrate specificities and cellular localizations [15] [17].

Delta-6 Desaturase Mechanism

Delta-6 desaturase catalyzes the introduction of a double bond between carbons 6 and 7 from the carboxyl end of fatty acid substrates [18] [19] [16]. This enzyme exhibits dual substrate specificity, converting both linoleic acid to gamma-linolenic acid and alpha-linolenic acid to stearidonic acid [15] [18]. The enzyme contains a diiron active site reminiscent of methane monooxygenase, consistent with its oxygen-dependent catalytic mechanism [15].

The active site architecture of delta-6 desaturase involves three conserved histidine-rich motifs that coordinate the diiron center [17] [16]. Structural modeling and mutagenesis studies have identified critical residues involved in substrate binding and catalysis [16]. Tryptophan and phenylalanine residues create hydrophobic binding pockets that position the fatty acid substrate appropriately for desaturation [16]. Histidine residues H94 and H69 are essential for electron transport to the iron center, while H452, N445, and H358 influence substrate recognition and binding affinity [16].

The catalytic mechanism proceeds through oxidative dehydrogenation, requiring molecular oxygen and electrons supplied by NADH cytochrome b5 reductase [15] [20]. The reaction involves the formation of a high-valent iron-oxo intermediate that abstracts hydrogen atoms from adjacent carbon positions, facilitating double bond formation [15]. This mechanism explains the strict requirement for oxygen in eukaryotic fatty acid desaturation pathways [15] [17].

Delta-5 Desaturase Mechanism

Delta-5 desaturase represents a critical control point in polyunsaturated fatty acid biosynthesis, converting dihomo-gamma-linolenic acid to arachidonic acid and eicosatetraenoic acid to eicosapentaenoic acid [21] [22]. This enzyme demonstrates remarkable substrate specificity for twenty-carbon polyunsaturated fatty acids, distinguishing it from other desaturases that prefer eighteen-carbon substrates [21].

The enzyme structure comprises two functional domains: a desaturase domain containing the diiron active center and a cytochrome b5 domain that facilitates electron transfer [21] [22]. The desaturase domain catalyzes the oxygen-dependent dehydrogenation reaction, while the cytochrome b5 domain transfers electrons from NADH cytochrome b5 reductase to the catalytic site [21] [22].

Mechanistic studies using specific inhibitors have revealed that delta-5 desaturase operates through a ping-pong kinetic mechanism involving covalent enzyme-substrate intermediates [21]. The enzyme exhibits slow-binding inhibition kinetics, suggesting conformational changes occur during substrate binding and product release [21]. This behavior indicates sophisticated allosteric regulation mechanisms that may contribute to metabolic control of polyunsaturated fatty acid production [21].

Omega-3 Desaturase Mechanism

Omega-3 desaturases catalyze the conversion of omega-6 fatty acids to their omega-3 counterparts by introducing double bonds at the omega-3 position [17] [23] [24]. These enzymes exhibit variable substrate preferences, with some preferentially acting on eighteen-carbon substrates while others show higher activity toward twenty-carbon fatty acids [23] [24].

Plant omega-3 desaturases typically utilize eighteen-carbon substrates exclusively, converting linoleic acid to alpha-linolenic acid [17] [24]. In contrast, omega-3 desaturases from certain microorganisms demonstrate broader substrate specificity, efficiently converting arachidonic acid to eicosapentaenoic acid [23]. This delta-17 desaturase activity represents a critical step in direct eicosapentaenoic acid production in organisms lacking conventional delta-5 desaturase pathways [23].

The structural organization of omega-3 desaturases follows the conserved pattern of membrane-bound desaturases, featuring three histidine-rich motifs that coordinate the diiron catalytic center [17]. However, unlike some desaturases, omega-3 desaturases lack a cytochrome b5-like domain, requiring external electron transport systems for activity [17]. This structural difference necessitates interaction with ferredoxin and ferredoxin-NADP+ reductase for electron supply [6].

Fatty Acid Elongase Mechanisms

Fatty acid elongation involves the sequential addition of two-carbon units to existing fatty acid chains through a four-step enzymatic cycle [25] [26] [27]. The elongation of very long-chain fatty acids proteins serve as the rate-limiting enzymes in this process, catalyzing the initial condensation reaction [25] [26].

ELOVL Elongase Structure and Function

The structural determination of human ELOVL7 has provided unprecedented insights into fatty acid elongation mechanisms [25] [26]. The enzyme comprises an inverted transmembrane barrel surrounding a 35-angstrom-long tunnel that contains the active site and substrate binding regions [25] [26]. This unique architecture creates a protected environment for the sequential reactions required for chain elongation [26].

The elongation mechanism proceeds through a ping-pong kinetic scheme involving covalent acyl-enzyme intermediates [26] [28]. In the first step, acyl-coenzyme A substrates bind to the tunnel with the fatty acid tail positioned at the closed endoplasmic reticulum end and the coenzyme A moiety near the entrance [26]. The coenzyme A is subsequently cleaved, leaving the acyl chain covalently attached to a histidine residue in the canonical HxxHH motif [26] [29].

The second histidine in the HxxHH motif serves as the nucleophilic catalyst, forming an acyl-enzyme intermediate through thioester bond formation [26] [29]. This covalent intermediate represents a novel mechanism among acyltransferases and explains the high specificity of ELOVL enzymes for their respective substrates [26] [29].

Malonyl-CoA Condensation Mechanism

The condensation step involves the reaction of the acyl-enzyme intermediate with malonyl-coenzyme A through a Claisen-like condensation reaction [26]. Malonyl-coenzyme A binds to the coenzyme A binding site, positioning the malonyl unit in a specialized decarboxylation pocket lined by asparagine and glutamine residues [26]. These residues facilitate decarboxylation by stabilizing the resulting enolate intermediate [26].

The decarboxylation pocket contains H181, N177, Q211, and Q214, which interact with the malonyl group and promote carbon dioxide release [26]. Mutational studies confirm the essential roles of these residues in catalytic activity [26]. Following decarboxylation, the nucleophilic enolate attacks the acyl-enzyme intermediate, forming the elongated three-keto acyl-coenzyme A product [26].

ELOVL Substrate Specificity

Different ELOVL isoforms exhibit distinct substrate preferences that determine their physiological roles [13] [25]. ELOVL5 preferentially elongates eighteen-carbon polyunsaturated fatty acids and shows high activity toward twenty-carbon substrates [13]. ELOVL2 specializes in elongating twenty-carbon and twenty-two-carbon very long-chain fatty acids [13]. These specificities arise from structural differences in the substrate binding tunnel that accommodate fatty acid chains of different lengths [25] [26].

The substrate binding tunnel architecture determines both chain length specificity and the degree of unsaturation tolerance [25] [26]. The narrow tunnel dimensions exclude simultaneous binding of both substrates, enforcing the ping-pong mechanism and ensuring processivity of the elongation reaction [26]. Lateral movement of hydrophobic acyl chains between transmembrane helices facilitates substrate entry and product exit without requiring complete transit through the entire tunnel [26].

Regulatory Factors in Microbial and Plant Systems

The regulation of eicosapentaenoic acid biosynthesis involves complex networks of transcriptional, post-translational, and metabolic control mechanisms that respond to environmental conditions and cellular demands [30] [31] [32]. These regulatory systems have evolved to optimize fatty acid production while maintaining cellular homeostasis under diverse growth conditions.

Transcriptional Regulation Mechanisms

Bacterial Regulatory Systems

Marine bacteria employ sophisticated transcriptional control mechanisms to regulate polyunsaturated fatty acid biosynthesis [30] [33]. In Photobacterium profundum, the pfaF gene encodes a novel transcriptional regulator specifically responsible for controlling the pfa operon [30] [33]. This regulator responds to exogenous fatty acids, particularly long-chain monounsaturated fatty acids, by down-regulating pfa gene expression [30].

The PfaF protein binds directly to the pfaA promoter region, as demonstrated by gel mobility shift and DNase I footprinting assays [30]. This binding is modulated by fatty acid availability, creating a negative feedback loop that prevents overproduction of polyunsaturated fatty acids when adequate supplies are present [30]. Importantly, this regulation operates independently of the canonical fatty acid regulators FabR and FadR, indicating that polyunsaturated fatty acid synthesis has evolved specialized control mechanisms [30] [33].

Temperature represents another critical regulatory factor in bacterial systems [6] [34] [35]. Low temperatures between 10-15°C optimize eicosapentaenoic acid production in marine bacteria, likely through temperature-responsive promoter elements [7] [36]. This temperature dependence reflects the role of polyunsaturated fatty acids in maintaining membrane fluidity under cold conditions [34] [35].

Plant Regulatory Networks

Plant fatty acid desaturase expression is controlled by complex regulatory networks involving transcription factors, environmental sensors, and metabolic feedback systems [32] [37] [38]. The FAD2 and FAD3 genes, encoding microsomal omega-6 and omega-3 desaturases respectively, respond to temperature through distinct mechanisms [38] [39].

Temperature regulation of FAD2 involves cis-acting sequence variants in the 5' untranslated region intron that determine basal expression levels [39]. However, temperature responsiveness is controlled by separate quantitative trait loci, indicating that expression level and temperature sensitivity are independently regulated [39]. This modular regulation allows plants to adapt fatty acid composition to local temperature conditions while maintaining appropriate baseline production [38] [39].

Light conditions significantly influence fatty acid desaturase expression through both intensity and quality effects [24] [38]. Light-dependent transcription factors coordinate desaturase expression with photosynthetic activity, ensuring adequate carbon availability for fatty acid synthesis [24]. The expression of FAD7 and FAD8, encoding plastidial omega-3 desaturases, shows strong light dependence and circadian regulation [24].

Microalgal Stress Response Systems

Microalgae have evolved sophisticated stress response systems that coordinate fatty acid metabolism with environmental conditions [31] [14] [40]. Nitrogen limitation represents a primary regulatory signal that redirects metabolism from growth toward lipid accumulation [40] [41]. However, the relationship between nitrogen status and eicosapentaenoic acid production is complex, as this fatty acid is primarily incorporated into membrane lipids rather than storage triacylglycerols [40] [41].

Nannochloropsis species demonstrate modulated stress responses where environmental parameters are alternated between optimal and stress conditions [14]. Temperature stress at 10°C increases eicosapentaenoic acid content by 158% compared to optimal conditions, while reduced light intensity enhances production by 126% [14]. These responses occur at the individual cell level rather than simply through increased biomass accumulation [14].

Environmental Stress Factors

Temperature Regulation

Temperature exerts profound effects on fatty acid biosynthesis through multiple mechanisms [42] [43] [39]. Low temperatures generally stimulate the expression of fatty acid desaturases as organisms attempt to maintain membrane fluidity through increased unsaturation [42] [43]. The expression of FAD8, encoding the plastidial omega-3 desaturase, is strongly induced by low temperature and repressed at high temperature [42].

In common carp, temperature stress differentially affects delta-6 desaturase and ELOVL5 expression [43]. Low temperature sensitizes delta-6 desaturase in intestine, brain, and liver tissues, while high temperature stimulates ELOVL5 expression [43]. This differential regulation allows organisms to adjust both desaturation and elongation activities according to thermal conditions [43].

The molecular mechanisms of temperature sensing in fatty acid biosynthesis involve changes in membrane physical properties that are detected by regulatory proteins [42] [38]. These proteins then initiate transcriptional cascades that adjust enzyme expression to restore membrane homeostasis [42]. The resulting changes in fatty acid composition help maintain optimal membrane function across temperature ranges [42] [43].

Chemical Stress Factors

Nitrogen limitation serves as the most widely studied chemical stress factor affecting microalgal lipid production [40] [44] [41]. Under nitrogen-depleted conditions, microalgae redirect carbon flow from protein synthesis toward lipid accumulation [40] [41]. However, the effects on eicosapentaenoic acid specifically depend on the organism and culture conditions [41].

In Nannochloropsis oceanica, nitrogen limitation increases triacylglycerol production but may reduce eicosapentaenoic acid content since this fatty acid is primarily found in galactolipids and phospholipids [41]. Strategic nitrogen supplementation can optimize either triacylglycerol or eicosapentaenoic acid production depending on the specific goals [41].

Salinity stress affects fatty acid composition through osmotic regulation mechanisms [44]. In Tisochrysis lutea, combined salinity and pH stress modulates the ratio of saturated to unsaturated fatty acids [44]. Alkaline pH conditions (pH 8.0) favor unsaturated fatty acid production, while acidic conditions increase saturated fatty acid content [44]. These responses reflect adaptive mechanisms to maintain membrane integrity under osmotic stress [44].

Physical Environmental Factors

Light intensity and quality represent critical physical factors regulating fatty acid biosynthesis in photosynthetic organisms [14] [40] [38]. Low light intensity can enhance eicosapentaenoic acid production by stimulating thylakoid membrane biogenesis, which requires increased polyunsaturated fatty acid incorporation [14] [40].

pH stress provides an alternative approach to nutrient limitation for enhancing lipid production [45]. Alkaline pH stress leads to triacylglycerol accumulation while decreasing membrane lipid content [45]. This response may be easier to scale industrially than nutrient limitation strategies since it does not require additional harvesting processes [45].

UV radiation represents another physical stress factor that can influence polyunsaturated fatty acid production [40]. UV-A radiation increases polyunsaturated fatty acid and eicosapentaenoic acid content in certain microalgae, possibly as a protective response against oxidative damage [40]. This response demonstrates the interconnection between stress tolerance and fatty acid metabolism in photosynthetic organisms [40].

Metabolic Integration and Control

Central Carbon Metabolism Coupling

Eicosapentaenoic acid biosynthesis is tightly integrated with central carbon metabolism through multiple pathway connections [46] [47]. The synthesis requires adequate supplies of acetyl-coenzyme A, malonyl-coenzyme A, and NADPH, all of which are produced by central metabolic pathways [46] [47]. Glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle all contribute essential metabolites for fatty acid synthesis [46] [47].

NADPH availability often represents the primary limiting factor for fatty acid synthesis [46]. The pentose phosphate pathway serves as the major source of NADPH for fatty acid biosynthesis, creating a metabolic link between carbon utilization and lipid production [46]. Engineering approaches that enhance NADPH generation can significantly improve eicosapentaenoic acid yields [46] [31].

Regulatory Integration Networks

The regulation of fatty acid biosynthesis involves coordination between multiple cellular systems including lipid homeostasis, membrane biogenesis, and energy metabolism [32] [37]. In plants, the REGULATOR OF FATTY ACID SYNTHESIS proteins represent a newly discovered regulatory module that controls acetyl-coenzyme A carboxylase distribution and activity [32] [37].

These regulatory proteins interact with CARBOXYLTRANSFERASE INTERACTOR 1 to modulate the membrane distribution of acetyl-coenzyme A carboxylase subunits [32] [37]. This regulation affects the overall rate of fatty acid synthesis and demonstrates the sophisticated control mechanisms that have evolved to coordinate lipid metabolism with cellular demands [32] [37].

Eicosapentaenoic acid undergoes sophisticated absorption mechanisms within the small intestinal enterocytes that determine its subsequent metabolic fate and bioavailability. The absorption process demonstrates marked dependency on the chemical form of administration, with distinct pathways operating for different molecular configurations [1] [2].

Pancreatic Hydrolysis and Micellar Solubilization

The initial phase of eicosapentaenoic acid absorption involves pancreatic lipase-mediated hydrolysis, with hydrolytic rates exhibiting pronounced variation based on chemical form. Studies demonstrate that pancreatic lipase hydrolyzes eicosapentaenoic acid ethyl esters ten to fifty times more slowly than corresponding triglyceride forms, creating a significant bottleneck in the absorption process [3] [4]. The released eicosapentaenoic acid molecules subsequently undergo incorporation into bile salt micelles, where the concentration of monomeric fatty acid achieves low micromolar levels essential for enterocyte uptake [5].

Research utilizing radiolabeled eicosapentaenoic acid demonstrates that absorption from different chemical forms varies dramatically: free fatty acid forms achieve greater than ninety-five percent absorption, triglyceride forms reach sixty-eight percent absorption, while ethyl ester forms demonstrate only twenty percent absorption under fasting conditions [4]. When ethyl ester forms are administered with high-fat meals, absorption improves to approximately sixty percent, suggesting the critical importance of dietary lipid co-administration for optimal bioavailability [6].

Enterocyte Uptake Mechanisms

The transport of eicosapentaenoic acid across the enterocyte apical membrane involves both passive diffusion and protein-mediated mechanisms. Multiple fatty acid transport proteins facilitate this process, including cluster determinant thirty-six (CD36), fatty acid transport protein four (FATP4), and plasma membrane-associated fatty acid-binding protein [7]. Studies demonstrate that CD36 and FATP4 exhibit superior transport efficiencies compared to other fatty acid transporters, with CD36 showing 2.3-fold greater effectiveness and FATP4 demonstrating 1.7-fold enhanced capacity relative to fatty acid-binding protein plasma membrane and fatty acid transport protein one [8] [9].

The specificity of uptake mechanisms demonstrates preferential handling of eicosapentaenoic acid compared to other fatty acids. Research indicates that eicosapentaenoic acid competes effectively with arachidonic acid for cellular uptake, with uptake rates following saturable kinetics characteristic of protein-mediated transport rather than simple passive diffusion [5]. The transport process exhibits temperature dependence and demonstrates competitive inhibition by structurally related compounds, confirming the involvement of specific transport proteins [10].

Intracellular Processing and Chylomicron Formation

Following uptake, eicosapentaenoic acid undergoes rapid intracellular processing within enterocytes. The fatty acid molecules are transported to the endoplasmic reticulum via fatty acid-binding proteins, where they undergo activation to eicosapentaenoyl-coenzyme A derivatives by acyl-coenzyme A synthetases. This activation step represents a critical regulatory point, as it determines the metabolic fate of absorbed eicosapentaenoic acid [7].

The subsequent incorporation into triacylglycerols occurs primarily through the monoacylglycerol pathway, where eicosapentaenoic acid competes with other fatty acids for incorporation at the sn-1 and sn-3 positions of the glycerol backbone. Studies demonstrate that eicosapentaenoic acid shows preferential incorporation into phospholipids and their precursor partial glycerides compared to oleic acid, suggesting specific channeling mechanisms within enterocytes [2].

Chylomicron Assembly and Secretion

The assembly of eicosapentaenoic acid-containing chylomicrons requires coordinated action of multiple proteins within the endoplasmic reticulum. Apolipoprotein B-48 serves as the structural scaffold, while microsomal triglyceride transfer protein facilitates the incorporation of eicosapentaenoic acid-containing lipids into the developing lipoprotein particles [11]. Research demonstrates that eicosapentaenoic acid incorporation into chylomicrons follows similar patterns to other long-chain fatty acids, with ninety-three to ninety-five percent recovery in chylomicron and very low-density lipoprotein fractions [2].

The secretion process involves specialized prechylomicron transport vesicles that carry the lipoproteins from the endoplasmic reticulum to the Golgi apparatus for further processing. Studies indicate that this represents the rate-limiting step in the movement of absorbed fatty acids from the apical membrane to the basolateral membrane [12]. The vesicular transport mechanism exhibits ATP dependence and involves specific proteins including liver fatty acid-binding protein and protein kinase C zeta [13].

Lymphatic Transport and Systemic Delivery

Following Golgi processing, eicosapentaenoic acid-containing chylomicrons undergo secretion into the intestinal lymphatics via the thoracic duct, bypassing hepatic first-pass metabolism. Lymphatic sampling studies demonstrate that eicosapentaenoic acid appears in lymph with kinetics comparable to other polyunsaturated fatty acids, with peak appearance occurring three to six hours post-administration [2]. The distribution within lymph lipoproteins shows eighty-five to ninety-one percent incorporation into triacylglycerols, with the remainder distributed among phospholipids and cholesteryl esters [2].

Comparative studies utilizing different eicosapentaenoic acid forms reveal that phospholipid preparations demonstrate superior lymphatic transport efficiency, achieving seventy-five to eighty percent bioaccessibility compared to thirty percent for monoacylglycerol forms and thirty-eight percent for triacylglycerol forms [14]. This enhanced transport correlates with improved gastric emptying and more stable emulsion formation within the intestinal environment [15].

Hepatic Redistribution and Phospholipid Incorporation

The hepatic metabolism of eicosapentaenoic acid represents a critical phase in its systemic distribution and biological activity, involving complex redistribution mechanisms and selective incorporation into membrane phospholipids that modulate cellular function and metabolic pathways.

Hepatic Uptake and Initial Distribution

Following chylomicron-mediated delivery to the systemic circulation, eicosapentaenoic acid undergoes rapid hepatic uptake through multiple mechanisms. The liver demonstrates exceptional capacity for eicosapentaenoic acid metabolism, with incorporation coefficients reaching 73.5 milliliters per second per gram, significantly exceeding those observed in brain (1.55) and heart (21.5) tissues [16]. This enhanced uptake reflects the presence of fatty acid transport proteins and the liver's central role in lipid metabolism and redistribution.

Hepatic uptake involves both unesterified and esterified forms of eicosapentaenoic acid, with the liver capable of processing both chylomicron-delivered and albumin-bound forms. Research demonstrates that eicosapentaenoic acid incorporation rates from hepatic eicosapentaenoyl-coenzyme A pools into liver lipids reach 2,529 nanomoles per second per gram, representing a seventy-fold greater rate compared to brain tissue [16]. This massive incorporation capacity positions the liver as the primary site for eicosapentaenoic acid processing and redistribution.

Phospholipid Membrane Incorporation

The incorporation of eicosapentaenoic acid into hepatic phospholipids demonstrates remarkable specificity and efficiency. Studies examining hepatic nuclear phospholipid composition reveal that eicosapentaenoic acid feeding significantly increases specific molecular species, with phosphatidylcholine and phosphatidylethanolamine containing eicosapentaenoic acid at the sn-2 position showing four-fold increases [17]. The molecular species 16:0-20:5, 18:0-20:5, 16:0-22:6, and 18:0-22:6 demonstrate the most pronounced increases, indicating preferential incorporation patterns.

The incorporation process involves displacement of omega-six polyunsaturated fatty acids, particularly arachidonic acid, from membrane phospholipids. This substitution occurs with high efficiency, as demonstrated by the depletion of sn-2 position omega-six polyunsaturated fatty acids concurrent with omega-three polyunsaturated fatty acid accumulation [17]. The process represents a fundamental shift in membrane composition that influences membrane fluidity, protein function, and cellular signaling cascades.

Metabolic Conversion and Elongation

Within hepatic cells, eicosapentaenoic acid undergoes metabolic conversion to longer-chain omega-three fatty acids through elongation and desaturation pathways. The conversion rate to docosahexaenoic acid reaches 5.05 nanomoles per second per gram in liver tissue, representing a twenty-seven-fold higher rate than observed in brain tissue [16]. This conversion pathway involves sequential elongation to docosapentaenoic acid followed by further processing to docosahexaenoic acid.

The hepatic conversion system demonstrates remarkable efficiency, with studies showing that up to seventy-five percent of eicosapentaenoic acid incorporation into phospholipids occurs in the elongated form as docosapentaenoic acid [18]. This conversion capacity allows the liver to serve as a metabolic hub for omega-three fatty acid processing, converting dietary eicosapentaenoic acid into the full spectrum of long-chain omega-three fatty acids required by peripheral tissues.

Lipoprotein Assembly and Secretion

Hepatic eicosapentaenoic acid undergoes incorporation into newly synthesized lipoproteins for distribution to peripheral tissues. Research demonstrates that eicosapentaenoic acid influences hepatic lipoprotein metabolism through multiple mechanisms, including modulation of apolipoprotein B synthesis and secretion [19]. Studies show that dietary eicosapentaenoic acid administration results in decreased apolipoprotein B-48 very low-density lipoprotein secretion while having minimal effect on apolipoprotein B-100 secretion [19].

The incorporation into very low-density lipoproteins follows specific patterns, with eicosapentaenoic acid showing preferential distribution among different lipid classes. Comparative studies demonstrate reduced triacylglycerol synthesis and secretion in the presence of eicosapentaenoic acid, with fifty to eighty percent decreases compared to oleic acid controls [20]. This reduction occurs through inhibition of acyl-coenzyme A:diacylglycerol acyltransferase and acyl-coenzyme A:cholesterol acyltransferase activities, representing direct enzymatic effects rather than substrate availability limitations [20].

Regulatory Effects on Lipogenic Pathways

Eicosapentaenoic acid exerts profound regulatory effects on hepatic lipogenic enzyme expression and activity. Studies demonstrate significant suppression of sterol regulatory element-binding protein-1c expression and nuclear protein levels, resulting in downstream effects on lipogenic gene expression [21] [22]. The affected enzymes include acetyl-coenzyme A carboxylase alpha, fatty acid synthase, stearoyl-coenzyme A desaturase 1, and glycerol-3-phosphate acyltransferase, representing comprehensive inhibition of de novo lipogenesis [21].

These regulatory effects occur independent of peroxisome proliferator-activated receptor alpha activation, indicating alternative mechanistic pathways. Research demonstrates that eicosapentaenoic acid inhibits sterol regulatory element-binding protein-1 maturation through down-regulation of sterol regulatory element-binding protein cleavage-activating protein and site-1 protease expression [23]. This mechanism provides a molecular basis for the lipid-lowering effects observed with eicosapentaenoic acid supplementation.

Oxidative Stress Modulation

The hepatic incorporation of eicosapentaenoic acid influences oxidative stress pathways through multiple mechanisms. Studies demonstrate that eicosapentaenoic acid causes peroxisome proliferator-activated receptor alpha-dependent induction of superoxide dismutases, contributing to decreased hepatic lipid peroxides [23]. This antioxidant effect contrasts with the pro-oxidant effects observed with some other interventions, highlighting the unique protective properties of eicosapentaenoic acid.

The oxidative stress modulation extends to inflammatory pathway regulation, with eicosapentaenoic acid demonstrating significant reduction in tumor necrosis factor-alpha gene expression and other inflammatory markers [22]. These effects contribute to the overall hepatoprotective properties observed with eicosapentaenoic acid supplementation, particularly in the context of fatty liver disease and metabolic dysfunction.

Competitive Inhibition with ω-6 Fatty Acid Metabolism

The metabolic interaction between eicosapentaenoic acid and omega-six fatty acids represents a fundamental aspect of polyunsaturated fatty acid metabolism, characterized by competitive inhibition at multiple enzymatic steps that determines the balance of pro-inflammatory and anti-inflammatory mediator production.

Cyclooxygenase Pathway Competition

Eicosapentaenoic acid demonstrates potent competitive inhibition of arachidonic acid metabolism through the cyclooxygenase pathway, representing one of the most clinically significant interactions in omega fatty acid metabolism. Studies utilizing computational modeling reveal that eicosapentaenoic acid exhibits higher affinity for cyclooxygenase binding sites compared to arachidonic acid, enabling effective inhibition of arachidonic acid metabolism [24] [25]. The competitive nature of this interaction results in reduced production of two-series prostaglandins, which play central roles in inflammation, pain, and fever responses.

Research demonstrates that the degree of cyclooxygenase inhibition by eicosapentaenoic acid correlates with tissue eicosapentaenoic acid to arachidonic acid ratios, with fifty percent inhibition of prostaglandin E2 formation occurring at tissue ratios of 0.2 [26]. This relationship suggests that relatively modest increases in tissue eicosapentaenoic acid levels can produce significant biological effects through competitive displacement of arachidonic acid metabolism.

The mechanism involves direct competition for the catalytic site of cyclooxygenase enzymes, with eicosapentaenoic acid binding affinity constants demonstrating favorable kinetics for competitive inhibition. Studies show that eicosapentaenoic acid preferentially binds the catalytic site versus the allosteric site of cyclooxygenase-1, contrasting with the binding patterns observed for some other fatty acids [26]. This specificity enhances the competitive effectiveness and contributes to the sustained inhibition observed in vivo.

Lipoxygenase Pathway Interactions

The competitive relationship extends to lipoxygenase pathways, where eicosapentaenoic acid demonstrates concentration-dependent effects on arachidonic acid metabolism. At low concentrations, eicosapentaenoic acid functions as a competitive substrate, leading to increased production of five-series leukotrienes while simultaneously reducing four-series leukotriene synthesis [27] [28]. This dual effect reflects the promiscuous nature of lipoxygenase enzymes that can metabolize both omega-three and omega-six substrates.

Higher concentrations of eicosapentaenoic acid result in direct enzyme inhibition, suggesting multiple mechanisms of interaction beyond simple substrate competition. Research indicates that eicosapentaenoic acid may inhibit five-lipoxygenase or phospholipase A2 activities at elevated concentrations, providing additional layers of metabolic regulation [27]. These concentration-dependent effects allow for fine-tuning of inflammatory mediator production based on tissue eicosapentaenoic acid levels.

Studies utilizing alveolar macrophages demonstrate that eicosapentaenoic acid produces dose-dependent inhibition of leukotriene B4 production, with maximal inhibition occurring at concentrations above ten micromolar [28]. The production of leukotriene B5, derived from eicosapentaenoic acid metabolism, initially increases at low eicosapentaenoic acid concentrations before declining at higher concentrations, confirming the biphasic response pattern characteristic of competitive inhibition followed by direct enzyme inhibition.

Phospholipase A2 Substrate Competition

The liberation of polyunsaturated fatty acids from membrane phospholipids via phospholipase A2 represents a critical control point where eicosapentaenoic acid competes with arachidonic acid for enzyme recognition and hydrolysis. Research demonstrates that cytosolic phospholipase A2 alpha exhibits marked preference for phospholipid substrates containing arachidonic acid at the sn-2 position, but also shows significant activity toward eicosapentaenoic acid-containing substrates [29].

The competitive dynamics at the phospholipase A2 level determine the relative availability of omega-three versus omega-six fatty acids for downstream eicosanoid synthesis. Studies show that eicosapentaenoic acid incorporation into membrane phospholipids creates a reservoir of alternative substrate that can be mobilized during cellular activation [30]. The selectivity of different phospholipase A2 isoforms varies, with some demonstrating preferential hydrolysis of eicosapentaenoic acid-containing phospholipids under specific activation conditions.

This substrate-level competition extends beyond simple availability, as the fatty acid composition of membrane phospholipids influences the efficiency of phospholipase A2-mediated hydrolysis. Research indicates that the presence of eicosapentaenoic acid in membrane phospholipids can alter membrane physical properties, potentially affecting enzyme accessibility and activity [31]. These indirect effects contribute to the overall shift in eicosanoid production profiles observed with eicosapentaenoic acid supplementation.

Elongation and Desaturation Competition

The biosynthetic pathways for long-chain polyunsaturated fatty acids involve shared enzymatic machinery that processes both omega-three and omega-six precursors, creating competition for elongation and desaturation reactions. Studies demonstrate that the proportion of omega-six fatty acids in highly unsaturated fatty acid pools correlates with health risk indices, while increased omega-three proportions associate with protective effects [32] [33].

The competition occurs at multiple enzymatic steps, including delta-6 desaturase, elongase, and delta-5 desaturase activities that convert dietary precursors to biologically active long-chain fatty acids. Research shows that dietary omega-three to omega-six ratios directly influence the efficiency of these conversion pathways, with high omega-six intake impeding omega-three fatty acid synthesis [34]. This competition extends beyond immediate metabolic effects to influence tissue fatty acid composition over extended periods.

Studies utilizing isotopic labeling demonstrate that eicosapentaenoic acid supplementation can redirect fatty acid metabolism away from arachidonic acid synthesis toward omega-three fatty acid production. The magnitude of this effect depends on both the absolute amounts of omega-three fatty acids provided and the ratio of omega-six to omega-three fatty acids in the diet [35]. This relationship explains the variable effectiveness of eicosapentaenoic acid supplementation observed across different populations with varying baseline dietary patterns.

Metabolic Partitioning and Beta-Oxidation

The competition between eicosapentaenoic acid and arachidonic acid extends to metabolic partitioning between storage, membrane incorporation, and oxidative pathways. Research demonstrates that beta-oxidation capacity modulates the competitive relationship, with enhanced oxidation preferentially affecting eicosapentaenoic acid metabolism [36]. Studies show that L-carnitine supplementation significantly increases eicosapentaenoic acid beta-oxidation in hepatocytes while having minimal effect on arachidonic acid oxidation, altering the competitive balance between these fatty acids.

This differential oxidation susceptibility influences the competitive dynamics for membrane incorporation and eicosanoid production. When cellular oxidation capacity is enhanced, the competitive inhibition of arachidonic acid-dependent prostaglandin E2 synthesis by eicosapentaenoic acid becomes attenuated, suggesting that oxidative metabolism represents a regulatory mechanism for fatty acid competition [36]. These findings highlight the importance of metabolic context in determining the effectiveness of eicosapentaenoic acid interventions.

Purity

Physical Description

Liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of Familial Adenomatous Polyposis

Pharmacology

Icosapent is the free fatty acid (FFA) form of eicosapentaenoic acid (EPA), a polyunsaturated long-chain fatty acid found in fish oil with a 20-carbon backbone and 5 double bonds, with potential supplementing, anti-inflammatory, anti-thrombotic, immunomodulating, anti-angiogenic and chemopreventive activities. Upon administration of icosapent, the free form of EPA is incorporated in cell membrane phospholipids and replaces arachidonic acid. This inhibits arachidonic acid conversion into thromboxanes and prostaglandin E2 (PGE2). Upon oral administration of icosapent, the EPA-FFA prevents and suppresses colonic neoplasia and reduces polyp formation and growth through as of yet not fully elucidated mechanisms.

Mechanism of Action

Pictograms

Corrosive

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Cosmetics -> Skin conditioning; Emollient

Dates

2: Pappalardo G, Almeida A, Ravasco P. Eicosapentaenoic acid in cancer improves body composition and modulates metabolism. Nutrition. 2015 Apr;31(4):549-55. doi: 10.1016/j.nut.2014.12.002. Epub 2014 Dec 12. Review. PubMed PMID: 25770317.

3: Xie D, Jackson EN, Zhu Q. Sustainable source of omega-3 eicosapentaenoic acid from metabolically engineered Yarrowia lipolytica: from fundamental research to commercial production. Appl Microbiol Biotechnol. 2015 Feb;99(4):1599-610. doi: 10.1007/s00253-014-6318-y. Epub 2015 Jan 8. Review. PubMed PMID: 25567511; PubMed Central PMCID: PMC4322222.

4: Chen CT, Bazinet RP. β-oxidation and rapid metabolism, but not uptake regulate brain eicosapentaenoic acid levels. Prostaglandins Leukot Essent Fatty Acids. 2015 Jan;92:33-40. doi: 10.1016/j.plefa.2014.05.007. Epub 2014 Jun 5. Review. PubMed PMID: 24986271.

5: Fleming JA, Kris-Etherton PM. The evidence for α-linolenic acid and cardiovascular disease benefits: Comparisons with eicosapentaenoic acid and docosahexaenoic acid. Adv Nutr. 2014 Nov 14;5(6):863S-76S. doi: 10.3945/an.114.005850. Print 2014 Nov. Review. PubMed PMID: 25398754; PubMed Central PMCID: PMC4224228.

6: Gyurko R, Van Dyke TE. The role of polyunsaturated ω-3 fatty acid eicosapentaenoic acid-derived resolvin E1 (RvE1) in bone preservation. Crit Rev Immunol. 2014;34(4):347-57. Review. PubMed PMID: 24941160; PubMed Central PMCID: PMC4382917.

7: Davidson MH. Omega-3 fatty acids: new insights into the pharmacology and biology of docosahexaenoic acid, docosapentaenoic acid, and eicosapentaenoic acid. Curr Opin Lipidol. 2013 Dec;24(6):467-74. doi: 10.1097/MOL.0000000000000019. Review. PubMed PMID: 24184945.

8: Wu L, Roe CL, Wen Z. The safety assessment of Pythium irregulare as a producer of biomass and eicosapentaenoic acid for use in dietary supplements and food ingredients. Appl Microbiol Biotechnol. 2013 Sep;97(17):7579-85. doi: 10.1007/s00253-013-5114-4. Epub 2013 Jul 31. Review. PubMed PMID: 23900800.

9: Ohnishi H, Saito Y. Eicosapentaenoic acid (EPA) reduces cardiovascular events: relationship with the EPA/arachidonic acid ratio. J Atheroscler Thromb. 2013;20(12):861-77. Epub 2013 Sep 18. Review. PubMed PMID: 24047614.

10: Kwak SM, Myung SK, Lee YJ, Seo HG; Korean Meta-analysis Study Group. Efficacy of omega-3 fatty acid supplements (eicosapentaenoic acid and docosahexaenoic acid) in the secondary prevention of cardiovascular disease: a meta-analysis of randomized, double-blind, placebo-controlled trials. Arch Intern Med. 2012 May 14;172(9):686-94. doi: 10.1001/archinternmed.2012.262. Review. PubMed PMID: 22493407.

11: Fusar-Poli P, Berger G. Eicosapentaenoic acid interventions in schizophrenia: meta-analysis of randomized, placebo-controlled studies. J Clin Psychopharmacol. 2012 Apr;32(2):179-85. doi: 10.1097/JCP.0b013e318248b7bb. Review. PubMed PMID: 22367656.

12: Hjorth E, Freund-Levi Y. Immunomodulation of microglia by docosahexaenoic acid and eicosapentaenoic acid. Curr Opin Clin Nutr Metab Care. 2012 Mar;15(2):134-43. doi: 10.1097/MCO.0b013e32835017cc. Review. PubMed PMID: 22316559.

13: Maki KC, Rains TM. Stearidonic acid raises red blood cell membrane eicosapentaenoic acid. J Nutr. 2012 Mar;142(3):626S-629S. doi: 10.3945/jn.111.153858. Epub 2012 Jan 25. Review. PubMed PMID: 22279138.

14: Jacobson TA, Glickstein SB, Rowe JD, Soni PN. Effects of eicosapentaenoic acid and docosahexaenoic acid on low-density lipoprotein cholesterol and other lipids: a review. J Clin Lipidol. 2012 Jan-Feb;6(1):5-18. doi: 10.1016/j.jacl.2011.10.018. Epub 2011 Nov 3. Review. PubMed PMID: 22264569.

15: Siriwardhana N, Kalupahana NS, Moustaid-Moussa N. Health benefits of n-3 polyunsaturated fatty acids: eicosapentaenoic acid and docosahexaenoic acid. Adv Food Nutr Res. 2012;65:211-22. doi: 10.1016/B978-0-12-416003-3.00013-5. Review. PubMed PMID: 22361189.

16: Wei MY, Jacobson TA. Effects of eicosapentaenoic acid versus docosahexaenoic acid on serum lipids: a systematic review and meta-analysis. Curr Atheroscler Rep. 2011 Dec;13(6):474-83. doi: 10.1007/s11883-011-0210-3. Review. Erratum in: Curr Atheroscler Rep. 2012 Feb;14(1):93. PubMed PMID: 21975919.

17: Murphy RA, Yeung E, Mazurak VC, Mourtzakis M. Influence of eicosapentaenoic acid supplementation on lean body mass in cancer cachexia. Br J Cancer. 2011 Nov 8;105(10):1469-73. doi: 10.1038/bjc.2011.391. Epub 2011 Oct 4. Review. PubMed PMID: 21970879; PubMed Central PMCID: PMC3242518.

18: Iwami D, Nonomura K, Shirasugi N, Niimi M. Immunomodulatory effects of eicosapentaenoic acid through induction of regulatory T cells. Int Immunopharmacol. 2011 Mar;11(3):384-9. doi: 10.1016/j.intimp.2010.11.035. Epub 2010 Dec 18. Review. PubMed PMID: 21182821.

19: Sakamoto Y, Node K. [Anti-atherosclerotic effect of fibrates and eicosapentaenoic acid]. Nihon Rinsho. 2011 Jan;69(1):87-91. Review. Japanese. PubMed PMID: 21226266.

20: Musa-Veloso K, Binns MA, Kocenas AC, Poon T, Elliot JA, Rice H, Oppedal-Olsen H, Lloyd H, Lemke S. Long-chain omega-3 fatty acids eicosapentaenoic acid and docosahexaenoic acid dose-dependently reduce fasting serum triglycerides. Nutr Rev. 2010 Mar;68(3):155-67. doi: 10.1111/j.1753-4887.2010.00272.x. Review. PubMed PMID: 20384846.